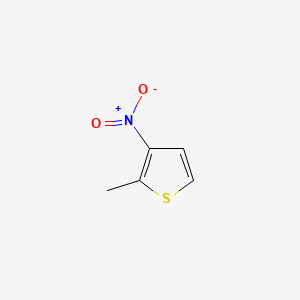

2-Methyl-3-nitrothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-nitrothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSAZTUUUIXCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-3-nitrothiophene in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of 2-methyl-3-nitrothiophene in various organic solvents. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes robust experimental methodologies and the application of thermodynamic principles to establish a thorough solubility profile.

Introduction: The Significance of this compound and Its Solubility

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Thiophene-containing molecules are known for their diverse pharmacological properties, and the nitro group can serve as a key synthetic handle or a pharmacophore itself.[1] The solubility of this compound in organic solvents is a critical parameter that influences its utility in various applications, including:

-

Reaction Kinetics and Yield: The rate and efficiency of chemical reactions involving this compound are highly dependent on its concentration in the reaction medium.

-

Purification and Crystallization: Understanding solubility is essential for developing effective crystallization and purification protocols to achieve high-purity material.[2][3]

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and drug delivery.[4][5][6][7]

Physicochemical Properties of this compound (and Related Compounds)

While specific experimental data for this compound is scarce, we can infer some of its properties based on its structure and data from related compounds. It is a substituted thiophene with a methyl group at the 2-position and a nitro group at the 3-position. The presence of the polar nitro group and the nonpolar methyl group and thiophene ring suggests a molecule with moderate polarity.

| Property | Value (or estimate) | Source/Rationale |

| Molecular Formula | C₅H₅NO₂S | |

| Molecular Weight | 143.17 g/mol | (for 2-methyl-5-nitrothiophene) |

| Melting Point | Not readily available. 3-Nitrothiophene has a higher melting point than 2-nitrothiophene.[2][3] | |

| Boiling Point | Not readily available. | |

| Polarity | Moderate | Inferred from the presence of both polar (nitro) and nonpolar (methyl, thiophene ring) groups. |

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the underlying thermodynamics.[8] At a given temperature and pressure, a saturated solution is in thermodynamic equilibrium. The solubility of a solid in a liquid can be described by the following equation:

ln(xᵢ) = [ΔHₘ/R] * [(1/Tₘ) - (1/T)] - ln(γᵢ)

where:

-

xᵢ is the mole fraction solubility of the solute

-

ΔHₘ is the molar enthalpy of fusion of the solute

-

R is the ideal gas constant

-

Tₘ is the melting point of the solute

-

T is the absolute temperature of the solution

-

γᵢ is the activity coefficient of the solute in the solvent

The activity coefficient (γᵢ) accounts for the non-ideal interactions between the solute and solvent molecules. Several thermodynamic models can be used to predict or correlate activity coefficients, including the Non-Random Two-Liquid (NRTL) and Universal Quasichemical (UNIQUAC) models.[9][10][11][12][13] These models are based on the concept of local compositions and can provide a good description of solid-liquid equilibria.[9][10]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is crucial. The following sections outline a robust experimental workflow.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade) of varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a standalone UV-Vis spectrophotometer.[6][14][15][16]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol: Isothermal Shake-Flask Method

This method is a reliable "excess solid" technique for determining thermodynamic solubility.[14]

-

Preparation: To a series of vials, add a known volume (e.g., 5.0 mL) of each selected organic solvent.

-

Solute Addition: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute a known volume or weight of the filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.[15]

Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a common and accurate method for quantifying the concentration of soluble compounds.[6][14]

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point.

-

Column: A C18 reversed-phase column is typically suitable for compounds of this nature.

-

Detection Wavelength: The nitro and thiophene groups are chromophores, so a suitable UV wavelength for detection should be determined by scanning a dilute solution of this compound.[17]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Solubility Data Table (Hypothetical Example at 25 °C)

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| n-Heptane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 |

Factors Influencing Solubility

The solubility of this compound will depend on the interplay of intermolecular forces between the solute and the solvent.

-

Polarity Matching: Based on the "like dissolves like" principle, solvents with polarities similar to that of this compound are expected to be better solvents.

-

Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor. Solvents that are hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.

-

Dispersion Forces: The thiophene ring and methyl group contribute to van der Waals interactions, which will be significant in nonpolar solvents.

The following diagram illustrates the conceptual relationship between solvent polarity and the expected solubility of a moderately polar solute like this compound.

Caption: Conceptual relationship between solvent polarity and solubility.

Application of Thermodynamic Models

Once experimental data is obtained at different temperatures, thermodynamic models like NRTL and UNIQUAC can be employed.[9][11][12][13] These models use interaction parameters that can be regressed from the experimental data. The advantage of these models is their ability to:

-

Correlate solubility data over a range of temperatures.

-

Predict solubility in mixed solvent systems.

-

Provide insights into the thermodynamics of the solution process.

The UNIQUAC model, for instance, splits the excess Gibbs energy into a combinatorial part (related to molecular size and shape) and a residual part (related to intermolecular forces).[12] This makes it a powerful tool for understanding the behavior of non-ideal solutions.

Conclusion

This technical guide provides a comprehensive roadmap for establishing the solubility profile of this compound in organic solvents. By combining a robust experimental workflow with a solid theoretical understanding, researchers can generate the critical data needed to optimize synthetic processes, develop purification strategies, and advance the application of this promising compound in drug discovery and materials science. The methodologies outlined herein are designed to be self-validating and provide a high degree of scientific rigor.

References

-

Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. (n.d.). ScienceDirect. Retrieved February 23, 2026, from [Link]

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. (2025, March 24). IBM Research. Retrieved February 23, 2026, from [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 28). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Predictive Local Composition Models: NRTL and UNIQUAC and their Application to Model Solid-Liquid Equilibrium of n-alkanes. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. (n.d.). AIDIC. Retrieved February 23, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 23, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved February 23, 2026, from [Link]

-

UNIQUAC. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

(PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 23, 2026, from [Link]

-

Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems. (n.d.). The Open Chemical Engineering Journal. Retrieved February 23, 2026, from [Link]

-

How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. Retrieved February 23, 2026, from [Link]

-

2-Methyl-5-nitrothiophene. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026, February 1). International Journal of Pharmaceutical Sciences and Research. Retrieved February 23, 2026, from [Link]

-

2-methyl thiophene. (n.d.). The Good Scents Company. Retrieved February 23, 2026, from [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). Retrieved February 23, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Preparation of 2-methyl-3-nitrophenol. (2018, October 2). PrepChem.com. Retrieved February 23, 2026, from [Link]

-

Two-step synthesis of 2-methyl-3-nitropyridines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. (2021, January 13). IUCr Journals. Retrieved February 23, 2026, from [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (n.d.). Google Patents.

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (n.d.). Google Patents.

-

2-Methyl-3-nitrophenol. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved February 23, 2026, from [Link]

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 4. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. improvedpharma.com [improvedpharma.com]

- 7. ijpsr.com [ijpsr.com]

- 8. chem.ws [chem.ws]

- 9. sweet.ua.pt [sweet.ua.pt]

- 10. researchgate.net [researchgate.net]

- 11. aidic.it [aidic.it]

- 12. UNIQUAC - Wikipedia [en.wikipedia.org]

- 13. Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems [openchemicalengineeringjournal.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. dissolutiontech.com [dissolutiontech.com]

Electronic properties and dipole moment of 2-Methyl-3-nitrothiophene

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 2-Methyl-3-nitrothiophene

Abstract

This technical guide provides a comprehensive framework for the characterization of the electronic properties and dipole moment of this compound. Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and electronic applications.[1][2] The introduction of substituents, such as an electron-donating methyl group and a strongly electron-withdrawing nitro group, profoundly alters the electronic landscape of the thiophene ring, influencing its reactivity, intermolecular interactions, and overall polarity. This document outlines a synergistic approach, combining state-of-the-art computational chemistry with established experimental protocols, to build a robust and verifiable model of the molecule's properties. We detail the theoretical underpinnings, provide step-by-step methodologies for both in silico analysis and laboratory validation, and explain the causal relationships between molecular structure and its electronic signature.

Introduction: The Significance of Substituted Thiophenes

The thiophene moiety is a privileged scaffold in drug discovery, appearing in numerous clinically approved pharmaceuticals.[1] Its aromatic nature and ability to engage in various intermolecular interactions make it an attractive building block. The electronic properties of the thiophene ring can be finely tuned through substitution. In this compound, two key substituents exert opposing electronic effects:

-

2-Methyl Group (-CH₃): An electron-donating group (EDG) through hyperconjugation and induction, which increases the electron density of the thiophene ring.

-

3-Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance and inductive effects, which significantly decreases the electron density of the ring.

This "push-pull" electronic arrangement creates a highly polarized molecule with distinct regions of electron richness and deficiency, making it a compelling target for studies in medicinal chemistry and organic electronics. Understanding the precise nature of this electronic distribution and the resulting molecular dipole moment is critical for predicting its binding affinity to biological targets, its solubility, and its performance in electronic devices.[3]

Theoretical & Computational Analysis Framework

Quantum-mechanical calculations serve as a powerful, predictive tool to investigate molecular properties before undertaking potentially complex and costly synthesis and experimentation.[4] Density Functional Theory (DFT) has emerged as the workhorse for such studies, offering a favorable balance between computational cost and accuracy for organic molecules.[5][6]

Causality of Method Selection

The choice of a computational method is paramount for obtaining meaningful results.

-

Density Functional Theory (DFT): DFT methods are chosen for their proven efficacy in describing the electronic structure of organic molecules, including those with heteroatoms and π-systems.[5]

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional that provides reliable results for geometries, electronic properties, and vibrational frequencies of a broad range of molecules.[5][7]

-

6-311+G(d,p) Basis Set: This basis set provides a flexible description of the electron distribution. The '+' indicates the addition of diffuse functions, essential for accurately describing anions and non-covalent interactions. The '(d,p)' indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are critical for describing the anisotropic nature of electron clouds in bonded atoms and are crucial for accurate dipole moment calculations.[8]

Computational Workflow

The following diagram outlines the logical flow for the computational characterization of this compound.

Caption: Workflow for the computational analysis of this compound.

Analysis of Electronic Properties

2.3.1 Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[9]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy correlates with a better electron donor.[6] For this compound, the HOMO is expected to be largely localized on the electron-rich thiophene ring and the methyl group.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy correlates with a better electron acceptor.[6] The LUMO is anticipated to be predominantly localized on the electron-deficient nitro group and the adjacent atoms of the thiophene ring.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and the energy of its lowest-energy electronic transition, which can be observed via UV-Vis spectroscopy.[10]

2.3.2 Electron Density and Electrostatic Potential (ESP)

An ESP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.[3] For this compound, the ESP map is predicted to show:

-

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group, indicating the most electron-rich and nucleophilic region.

-

Positive Potential (Blue/Green): Located around the hydrogen atoms of the methyl group and potentially the ring hydrogen, indicating electron-poor regions.

-

Intermediate Potential: Across the thiophene sulfur and carbon atoms, reflecting the complex interplay of the donating and withdrawing substituents.

Predicted Dipole Moment

The dipole moment (µ) is a quantitative measure of a molecule's overall polarity, arising from the vector sum of all individual bond dipoles.[11] Given the molecular structure:

-

The electron-donating -CH₃ group and the electron-withdrawing -NO₂ group create a strong, directional charge separation.

-

The resultant dipole moment vector is expected to originate from the vicinity of the methyl group and point towards the nitro group, passing through the thiophene ring.

-

The magnitude is predicted to be significant, likely in the range of 4-6 Debye, reflecting the powerful push-pull effect. This is substantially larger than the dipole moment of unsubstituted thiophene (0.55 D).[12]

| Parameter | Predicted Computational Value | Significance |

| HOMO Energy | ~ -7.0 to -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -3.0 to -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | Relates to chemical stability and UV-Vis absorption |

| Dipole Moment (µ) | ~ 4.0 - 6.0 D | High polarity, influences solubility and interactions |

Experimental Validation Protocols

Computational predictions require experimental validation for confirmation. The primary experimental technique for determining the dipole moment of a stable, soluble molecule is based on solution-phase dielectric constant measurements.

Causality of Experimental Design

The Debye method is a classic and reliable technique for determining the dipole moment of a substance in a non-polar solvent.[13] The principle is that polar molecules will align with an applied electric field, increasing the capacitance of a capacitor, which is measured as a change in the dielectric constant of the solution. By measuring this change, along with the solution's density as a function of concentration, the molecular dipole moment can be calculated. Benzene or 1,4-dioxane are common choices for the non-polar solvent.[13][14]

Experimental Workflow: Dipole Moment Measurement

Caption: Step-by-step workflow for the experimental determination of dipole moment.

Detailed Experimental Protocol

-

Materials: High-purity this compound, analytical grade non-polar solvent (e.g., benzene), precision balance, volumetric flasks, and pipettes.

-

Instrumentation: A high-precision dielectric constant meter (capacitance bridge) and a digital densitometer, both thermostatically controlled to maintain a constant temperature (e.g., 298.15 K ± 0.1 K).

-

Procedure: a. Prepare a series of five to seven dilute solutions of this compound in the chosen non-polar solvent, with mole fractions ranging from approximately 1x10⁻³ to 1x10⁻². b. Calibrate the dielectric constant meter and densitometer with the pure solvent. c. Measure the dielectric constant and density of each prepared solution.

-

Data Analysis (Halverstadt-Kumler Method): a. Calculate the specific volume (v₁) of the pure solvent (v₁ = 1/ρ₁). b. Plot the dielectric constant (ε₁₂) and specific volume (v₁₂) of the solutions against the weight fraction (w₂) of the solute. c. The plots should be linear in this dilute range. Determine the slopes α = (dε₁₂/dw₂) and β = (dv₁₂/dw₂). d. Calculate the total molar polarization at infinite dilution (P₂) using the Halverstadt-Kumler equation. e. Calculate the molar refraction (R_D) for the sodium D line using atomic and group refractivities. f. The dipole moment (µ) in Debye is then calculated using the equation: µ = 0.0128 * √[(P₂ - R_D) * T] where T is the absolute temperature in Kelvin.

Synthesis of Theoretical and Experimental Data

A successful characterization involves the convergence of theoretical predictions and experimental findings. The calculated dipole moment from DFT should ideally be within 10-15% of the experimentally measured value. Discrepancies can arise from solvent effects not perfectly captured by the computational model or minor experimental uncertainties. Further spectroscopic analysis (¹H NMR, ¹³C NMR, UV-Vis) can provide additional, indirect validation of the calculated electronic structure by correlating observed chemical shifts and absorption maxima with the predicted electron density distribution and HOMO-LUMO gap.

| Data Point | Theoretical (DFT) | Experimental |

| Dipole Moment (µ) | Value from calculation (e.g., 4.8 D) | Value from Debye method |

| λ_max (UV-Vis) | Calculated from ΔE (HOMO-LUMO) | Measured via UV-Vis spectroscopy |

| Electron Density | ESP Map | Inferred from ¹H & ¹³C NMR shifts |

Conclusion

The systematic approach detailed in this guide, which marries predictive computational modeling with rigorous experimental validation, provides a robust pathway to fully characterize the electronic properties and dipole moment of this compound. This fundamental understanding is indispensable for professionals in drug development and materials science, enabling rational design of novel molecules with tailored polarity, reactivity, and intermolecular interaction profiles. By following these validated protocols, researchers can confidently elucidate the electronic architecture of this and other similarly substituted heterocyclic systems.

References

- Latterini, L., Elisei, F., Aloisi, G. G., & D'Auria, M. (2001). Photoinduced substitution reaction in halothiophenes. Quantum-mechanical and photochemical studies on nitro- and cyano-derivatives. Photochemical & Photobiological Sciences. (Link not available)

-

Keswani, R., & Freiser, H. (1949). Electric Moments and Structure of Substituted Thiophenes. I. Certain Halogenated Derivatives. Journal of the American Chemical Society, 71(1), 218-221. [Link]

-

Zalles, J. A., et al. (2021). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics, 154(3). [Link]

- Pappalardo, G. C., Scarlata, G., & Gruttadauria, M. (1993). Conformation of 2-thiophenesulphonanilides from dipole moment studies. Journal of the Chemical Society, Perkin Transactions 2, (8), 1673-1676. (Link not available)

-

Kassimi, N. E. B., & Lin, Z. (1998). AZA-SUBSTITUTED THIOPHENE DERIVATIVES : STRUCTURES, DIPOLE MOMENTS, AND POLARIZABILITIES. Journal of Physical Chemistry A, 102(49), 9906-9911. [Link]

-

Alvarado, Y., et al. (2002). Static and Dynamic Dipole Polarizabilities of 2- and 3-methylthiophenes in Solution: Experimental and Theoretical Determination. Journal of Physical Organic Chemistry, 15(3), 154-164. [Link]

-

Daoui, O., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 173–178. [Link]

-

Muthu, S., et al. (2023). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 13(1), 14193. [Link]

- Helal, M. H., et al. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 446-455. (Link not available)

-

Zhang, L., et al. (2021). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Molecules, 26(8), 2132. [Link]

-

SpectraBase. (n.d.). Thiophene, 2-(3-nitrophenyliminomethyl)-3-methyl-. Wiley-VCH. [Link]

-

Helal, M. H., et al. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 446-455. [Link]

-

CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. [Link]

-

Honeywell. (n.d.). Dipole Moment. [Link]

-

PubChem. (n.d.). 2-Methyl-5-nitrothiophene. National Center for Biotechnology Information. [Link]

-

Murphy, A. R., et al. (2006). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. The Journal of Organic Chemistry, 71(18), 6984–6987. [Link]

- Springborg, M., & Zackrisson, M. (1999). Properties of polythiophene and related conjugated polymers: a density-functional study. Synthetic Metals, 101(1), 300-301. (Link not available)

-

Asian Journal of Pharmaceutical and Clinical Research. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

de Souza, D. M., et al. (2014). Spectroscopic analysis of the structure and stability of two electrochemically synthesized poly(3-alkylthiophene)s. Journal of the Brazilian Chemical Society, 25(3), 508-515. [Link]

-

Chemistry LibreTexts. (2020). A5: Dipole Moments. [Link]

-

Stack Exchange. (2016). How to determine which of two similar compounds has the larger dipole moment? [Link]

-

Fazzini, S., et al. (2014). Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy. Organic & Biomolecular Chemistry, 12(1), 123-131. [Link]

-

Rosamonte. (n.d.). Dipole Moment. Rosamonte's Physical Chemistry Website. [Link]

- Mohammed, J. H., & Salih, N. A. M. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Zanco Journal of Pure and Applied Sciences, 34(6), 116-127. (Link not available)

-

ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. [Link]

-

ResearchGate. (n.d.). The frontier molecular orbitals of (a)... [Link]

- Google Patents. (n.d.).

-

Daoui, O., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E, 77(2), 173-178. [Link]

-

Wang, C., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(1), 33. [Link]

-

University of Manchester. (2016). Computational Characterisation of Organic Molecules for Electronic Applications and an Experimental Study of Cocrystals for Electronic Devices. Research Explorer. [Link]

-

ResearchGate. (n.d.). The valence molecular orbitals of thiophene. [Link]

-

Chemistry LibreTexts. (2023). 9.7: Molecular Orbitals. [Link]

-

Erteeb, M. A., et al. (2021). Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. American Journal of Chemistry, 11(1), 1-7. [Link]

-

White Rose eTheses Online. (n.d.). A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. [Link]

-

University of California, Santa Barbara. (n.d.). Tutorial: Display of Orbitals and Molecular Surfaces. [Link]

-

Domingo, L. R., & Aurell, M. J. (2020). A Molecular Electron Density Theory Study of the Reactivity of Azomethine Imine in [3+2] Cycloaddition Reactions. Molecules, 25(22), 5369. [Link]

-

PubChem. (n.d.). 2-Methyl-3-nitrophenol. National Center for Biotechnology Information. [Link]

-

CSIR-NIScPR. (n.d.). The Structural and Electronic Properties of FeO-decorated Polythiophene-Poly 3-methylpyrrole Composite Copolymer: DFT Study. Indian Journal of Chemistry (IJC). [Link]

-

ResearchGate. (n.d.). charge and electron density for thiophene. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

- 5. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

Safety data sheet (SDS) and toxicity profile of 2-Methyl-3-nitrothiophene

An In-depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 2-Methyl-3-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound that belongs to the broader class of nitrothiophenes. These compounds are of significant interest in medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity of the thiophene ring, making it a key building block for more complex molecules.[2] However, the same features that impart desirable reactivity also raise concerns regarding its toxicological profile. Nitroaromatic compounds are a well-known class of "structural alerts" in drug discovery, often associated with the potential for metabolic activation into reactive species that can lead to toxicity.[3] This guide provides a comprehensive overview of the available safety data and the anticipated toxicity profile of this compound, offering critical insights for researchers and professionals handling this or structurally related compounds.

Part 1: Safety Data Sheet (SDS) Profile

Physicochemical and Hazard Summary

The following table summarizes the key physicochemical properties and hazard classifications. Data is compiled from various sources on related nitrothiophene and methylthiophene compounds.

| Property | Value / Information | Source / Notes |

| Chemical Formula | C₅H₅NO₂S | PubChem[4] |

| Molecular Weight | 143.17 g/mol | PubChem[4] |

| Physical State | Likely a liquid or low-melting solid.[5] | Based on related isomers. |

| Color | Colorless to yellow/brown.[1][5] | Typical for nitroaromatic compounds. |

| Solubility | Sparingly soluble in water.[1][5] Soluble in organic solvents. | Based on 2-Nitrothiophene and 2-Methyl-3-nitrophenol. |

| GHS Classification | Acute Toxicity, Oral (Category 4) , Acute Toxicity, Dermal (Category 4) , Acute Toxicity, Inhalation (Category 4) , Skin Irritation (Category 2) , Eye Irritation (Category 2A) , Germ Cell Mutagenicity (Suspected) .[4][5][6] | Based on GHS classifications for 2-nitrothiophene and 2-methyl-5-nitrothiophene.[4][6] |

| Signal Word | Warning or Danger | Fisher Scientific, PubChem[4][6] |

| Hazard Statements | H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H341: Suspected of causing genetic defects.[7] | Based on related compounds. |

Handling, Storage, and First Aid

Safe handling and storage are paramount when working with nitroaromatic compounds.

-

Handling: Work should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[8] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[5] Avoid contact with skin and eyes.[5] Keep away from sources of ignition as related compounds can be flammable.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The storage area should be away from incompatible materials such as strong oxidizing agents and bases.[9]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][10]

-

Part 2: Comprehensive Toxicity Profile

The toxicity of nitrothiophenes is intrinsically linked to the nitro group. Its metabolic reduction can lead to the formation of highly reactive intermediates responsible for various toxic effects.

Acute Toxicity

This compound is anticipated to be harmful by ingestion, skin contact, and inhalation, consistent with the classification of related nitrothiophenes.[4] While specific LD₅₀ values for this isomer are not documented, accidental ingestion of less than 150 grams of similar nitroaromatic compounds may cause serious health damage or be fatal.[11] A key concern with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen, leading to cyanosis and anoxia.[11]

Genotoxicity and Mutagenicity

A significant toxicological concern for nitroaromatic compounds is their potential to be genotoxic and mutagenic. Strong evidence suggests that 2-nitrothiophene may cause irreversible mutagenic effects.[11] The mechanism is believed to involve the enzymatic reduction of the nitro group within cells to form nitroso and N-hydroxylamino intermediates. These reactive species can form covalent adducts with DNA, leading to mutations and genetic damage. This mode of action is a hallmark of many nitroheterocyclic compounds used as therapeutic agents, but it also underlies their toxic potential.[12] The position of the nitro group can influence genotoxicity; for some related nitroimidazoles, compounds with a nitro group at the C-5 position showed higher genotoxicity than those with it at C-4.[13][14]

Caption: Potential metabolic activation pathway of a nitrothiophene.

Carcinogenicity

The carcinogenic potential of nitrothiophenes is a significant concern, directly linked to their genotoxic properties. Studies on rats have demonstrated that various 5-nitrothiophene derivatives possess significant oncogenic activity, inducing benign and malignant mammary tumors as well as sarcomas of the intestinal tract.[15][16] A key finding from these studies is that the nitro group is essential for this carcinogenic activity; an analogue lacking the nitro group at the 5-position did not show significant carcinogenicity.[15][16] Although no specific carcinogenicity studies on this compound are available, its structural alerts strongly suggest that it should be handled as a potential carcinogen. The International Agency for Research on Cancer (IARC) and the American Conference of Governmental Industrial Hygienists (ACGIH) have not specifically classified this compound.[5]

Part 3: Experimental Protocol - Ames Test for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a standard, rapid, and widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (His⁻). The assay measures the ability of a test chemical to cause reverse mutations, restoring the bacteria's ability to grow on a histidine-free medium (His⁺).

Principle

His⁻ bacterial strains are exposed to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver). If the compound or its metabolites are mutagenic, they will induce mutations that revert the bacteria to a His⁺ phenotype, allowing them to form colonies on a histidine-deficient agar plate. The number of revertant colonies is proportional to the mutagenic potency of the substance.

Methodology

-

Strain Selection: Use standard Salmonella typhimurium tester strains such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).

-

Metabolic Activation (S9 Mix): Prepare a fresh S9 mix containing the S9 fraction (from Aroclor- or phenobarbital-induced rat livers), buffer, and cofactors (e.g., NADP+, G6P). One set of experiments will include the S9 mix, and another will be conducted without it to detect direct-acting mutagens.

-

Dose-Range Finding: Perform a preliminary toxicity test to determine a suitable dose range for the main experiment. The highest dose should show some toxicity but not kill the majority of the bacteria.

-

Plate Incorporation Assay: a. To a sterile test tube, add 0.1 mL of an overnight culture of the selected bacterial strain. b. Add 0.1 mL of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations. Include a solvent control (DMSO only) and a positive control (e.g., 2-nitrofluorene for TA98, sodium azide for TA100). c. Add 0.5 mL of the S9 mix (for metabolic activation) or buffer (for direct-acting). d. Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking. e. Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. f. Allow the top agar to solidify, then invert the plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count.

Caption: Workflow diagram for the Ames Test (Plate Incorporation Method).

References

- Safety Data Sheet. (n.d.). C/D/N Isotopes, Inc.

- 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile Safety Data Sheet. (n.d.). AK Scientific, Inc.

- Methyl Thiophene-3-carboxylate Safety Data Sheet. (n.d.). TCI Chemicals.

- 2-NITROTHIOPHENE-3-CARBALDEHYDE Safety Data Sheet. (2024, December 19). Fluorochem.

- 2-NITROTHIOPHENE Material Safety Data Sheet. (2021, February 19). Valsynthese SA.

- 2-Nitrothiophene 609-40-5 wiki. (n.d.). ChemicalBook.

- An In-depth Technical Guide to the Reactions and Mechanisms of 2-Nitrothiophene. (2025, December). BenchChem.

- Thiophene, 2-nitro- Safety Data Sheet. (2025, December 24). Fisher Scientific.

- 2-Methylthiophene Safety Data Sheet. (2010, August 20). Fisher Scientific.

- 2-Methyl-5-nitrothiophene. (n.d.). PubChem.

- Cohen, S. M., Ertürk, E., Von Esch, A. M., Crovetti, A. J., & Bryan, G. T. (1975). Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats. Journal of the National Cancer Institute, 54(4), 841–850.

- Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. (2022, March 3). Durham e-Theses.

- Hughes, T. B., Miller, G. P., Swamidass, S. J. (2015). A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. ResearchGate.

-

2-methyl thiophene, 554-14-3. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. (n.d.). PMC. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. (2021, January 13). IUCr Journals. Retrieved from [Link]

-

Endo, H., Ono, T., & Yanagisawa, K. (1979). Correlation between the carcinogenicities of nitrofuran derivatives and their destructive actions on sebaceous glands of mouse skin. PubMed. Retrieved from [Link]

- 2-Nitrothiophene. (n.d.). Santa Cruz Biotechnology.

-

2-Methylthiophene - Hazard Genotoxicity. (2025, October 15). EPA. Retrieved from [Link]

-

Bioassay of 3-nitro-p-acetophenetide for possible carcinogenicity. (n.d.). PubMed. Retrieved from [Link]

-

Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. (n.d.). ResearchGate. Retrieved from [Link]

-

Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. (n.d.). SciELO. Retrieved from [Link]

-

Genotoxicity revaluation of three commercial nitroheterocyclic drugs: nifurtimox, benznidazole, and metronidazole. (n.d.). PubMed. Retrieved from [Link]

-

EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. (1998, September 22). OEHHA. Retrieved from [Link]

-

Comparative Carcinogenicity of 5-Nitrothiophenes and 5-Nitrofurans in Rats. (n.d.). JNCI: Journal of the National Cancer Institute | Oxford Academic. Retrieved from [Link]

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (n.d.). Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Nitrothiophene CAS 609-40-5|Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-5-nitrothiophene | C5H5NO2S | CID 13949280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. fishersci.com [fishersci.com]

- 7. valsynthese.ch [valsynthese.ch]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Genotoxicity revaluation of three commercial nitroheterocyclic drugs: nifurtimox, benznidazole, and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Methodological & Application

Step-by-step synthesis of 2-Methyl-3-nitrothiophene from 2-methylthiophene

This Application Note is structured to address the specific regiochemical challenge of synthesizing 2-Methyl-3-nitrothiophene . Direct nitration of 2-methylthiophene is kinetically controlled to favor the 5-position (α-attack), yielding primarily 2-methyl-5-nitrothiophene (>70-80%) and making the isolation of the desired 3-isomer difficult and low-yielding.

Therefore, this guide details the Sulfonyl Blocking Group Strategy , widely regarded as the professional standard for generating high-purity this compound.

Application Note: Regioselective Synthesis of this compound

Executive Summary & Strategic Rationale

The synthesis of This compound (3-NO₂) from 2-methylthiophene (2-MeTh) presents a classic electrophilic aromatic substitution (EAS) problem. The methyl group activates the ring, but the sulfur heteroatom strongly directs incoming electrophiles to the α-positions (C2 and C5).

-

Direct Nitration: Yields ~75% 5-nitro isomer and only ~25% 3-nitro isomer. Separation requires tedious fractional crystallization or chromatography.

-

Blocking Strategy (Recommended): To selectively target the C3 position, the highly reactive C5 position must first be reversibly blocked. A chlorosulfonyl group is introduced at C5, followed by nitration at C3, and finally, desulfonation.

Mechanism Overview:

-

Protection: Electrophilic chlorosulfonation at C5 (most reactive).

-

Functionalization: Nitration at C3 (directed by the C2-methyl group and the meta-directing sulfonyl group).

-

Deprotection: Hydrolytic desulfonation to release the target molecule.

Experimental Protocol

Phase A: Protection (Chlorosulfonation)

Objective: Synthesize 2-methyl-5-chlorosulfonylthiophene to block the α-position.

-

Reagents: 2-Methylthiophene (1.0 eq), Chlorosulfonic acid (2.5 eq), CHCl₃ (Solvent).

-

Safety: Chlorosulfonic acid reacts violently with water. Perform in a dry fume hood.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Charge with 2-methylthiophene dissolved in dry chloroform. Cool to -5°C to 0°C .

-

Addition: Add chlorosulfonic acid dropwise over 45 minutes. Maintain temperature < 5°C . The reaction is highly exothermic.

-

Quench: Pour the reaction mixture onto crushed ice carefully. Separate the organic layer.[1][2]

-

Workup: Wash the organic phase with cold water (2x) and brine. Dry over anhydrous MgSO₄. Evaporate solvent to yield the crude sulfonyl chloride.

-

Note: This intermediate is relatively unstable; proceed immediately to Phase B.

-

Phase B: Nitration

Objective: Introduce the nitro group at the C3 position.

-

Reagents: 2-Methyl-5-chlorosulfonylthiophene (from Phase A), Fuming Nitric Acid (90%), Acetic Anhydride.

-

Setup: Prepare a nitrating mixture of fuming HNO₃ (1.2 eq) in acetic anhydride at -10°C .

-

Reaction: Slowly add the sulfonyl chloride intermediate (dissolved in minimal acetic anhydride) to the nitrating mixture.

-

Critical Control: Keep temperature between -5°C and 0°C . Higher temperatures increase the risk of oxidative decomposition (ring opening).

-

-

Stirring: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Isolation: Pour onto ice. The product, 2-methyl-3-nitro-5-chlorosulfonylthiophene , typically precipitates as a solid. Filter and wash with cold water.

Phase C: Deprotection (Desulfonation)

Objective: Remove the sulfonyl blocking group to yield this compound.

-

Reagents: Sulfonated intermediate, Sulfuric acid (50% aq), Steam source.

-

Hydrolysis: Suspend the nitrated intermediate in 50% H₂SO₄.

-

Steam Distillation: Heat the mixture to reflux while passing a vigorous stream of steam through the vessel. The sulfonic acid group is cleaved (protode-sulfonation) at high temperatures (130-150°C).

-

Collection: The target This compound is volatile with steam and will distill over as a pale yellow oil/solid.

-

Purification: Extract the distillate with ether, dry, and recrystallize from petroleum ether or ethanol.

Data Summary & Specifications

| Parameter | Specification / Observation |

| Target Compound | This compound |

| CAS Number | 75330-75-5 |

| Appearance | Pale yellow needles / crystalline solid |

| Melting Point | 44–46 °C (Lit. 45.5 °C) |

| Isomeric Purity | >98% (via Blocking Route) vs ~25% (Direct Nitration) |

| Key Impurity | 2-Methyl-5-nitrothiophene (eliminated by blocking step) |

| Yield (Overall) | 40–50% (3 steps) |

Process Visualization (DOT Diagram)

The following diagram illustrates the regioselectivity control logic using the blocking group strategy.

Figure 1: Comparative workflow showing the regiochemical advantage of the sulfonyl blocking strategy over direct nitration.

Safety & Handling Protocols

-

Chlorosulfonic Acid: Extremely corrosive and reacts explosively with water to release HCl gas. All glassware must be oven-dried. A gas scrubber (NaOH trap) is mandatory to neutralize evolved HCl.

-

Nitrothiophenes: Many nitrothiophenes are skin irritants and potential sensitizers. Handle solid product in a fume hood to avoid inhalation of dust.

-

Exotherm Control: The nitration of thiophenes is more exothermic than benzene derivatives due to the electron-rich nature of the thiophene ring. Strict temperature monitoring is required to prevent "runaway" reactions which can lead to rapid decomposition.

References

-

Underwood, G. R. (1968). Synthesis and Reactions of Some Tetrahydroquinolizinium Salts. The Journal of Organic Chemistry, 33(4), 1313–1317. Link(Describes the improved chlorosulfonation/nitration/desulfonation route).

- Steinkopf, W. (1914). Über Thiophen-derivate. Justus Liebigs Annalen der Chemie, 403(1), 17-44.

-

Babasinian, V. S. (1934).[3] 2-Nitrothiophene.[4][3][5][6][7][8][9] Organic Syntheses, 14, 76; Coll. Vol. 2, 466.[3] Link(Provides general safety and handling context for thiophene nitration).

-

Putokaz, U. (2002). Pathways of Reductive Fragmentation of Heterocyclic Nitroarylmethyl Quaternary Ammonium Prodrugs. BioOne Complete. Link(Cites the synthesis of this compound for pharmaceutical applications).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Page loading... [guidechem.com]

- 6. 166887-84-9|2-(Bromomethyl)-5-nitrothiophene|BLD Pharm [bldpharm.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. vdoc.pub [vdoc.pub]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2-Amino-3-Methylthiophene Derivatives via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-amino-3-methylthiophene derivatives, key scaffolds in medicinal chemistry, through a nucleophilic aromatic substitution (SNAr) protocol. Recognizing the inherent challenge of displacing a methyl group, this guide presents a scientifically robust, two-step strategy. The protocol first details the halogenation of a suitable thiophene precursor to install a viable leaving group, followed by a detailed procedure for the subsequent SNAr reaction with amine nucleophiles. This application note offers in-depth mechanistic insights, step-by-step experimental procedures, and critical considerations for reaction optimization and safety.

Introduction: The Significance of 2-Amino-3-Methylthiophenes in Drug Discovery

Thiophene-based compounds are a cornerstone in the development of novel therapeutics, with 2-aminothiophene moieties, in particular, being prevalent in a wide array of biologically active molecules. These structures are key components in drugs targeting a range of conditions, from central nervous system disorders to infectious diseases. The strategic functionalization of the thiophene ring allows for the fine-tuning of a compound's pharmacological profile. The 2-amino-3-methylthiophene scaffold is of particular interest as it provides a versatile platform for the generation of diverse chemical libraries for drug screening. Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of amino functionalities onto aromatic rings, offering a direct route to these valuable compounds.

Mechanistic Overview: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on electron-deficient aromatic systems, such as nitro-substituted thiophenes, typically proceeds through a stepwise addition-elimination mechanism. This pathway involves two key steps:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: An amine nucleophile attacks the electrophilic carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), is crucial for stabilizing this intermediate by delocalizing the negative charge.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group. The rate of this step is dependent on the nature of the leaving group, with good leaving groups (e.g., halides) facilitating a faster reaction.

Figure 1: Generalized mechanism for the SNAr reaction.

Proposed Synthetic Strategy

Direct nucleophilic substitution of the methyl group on 2-methyl-3-nitrothiophene is not a feasible synthetic route. Therefore, a two-step approach is proposed:

Step 1: Halogenation of a Thiophene Precursor. Introduction of a halogen (e.g., bromine or chlorine) at the 2-position of a suitable 3-methyl-5-nitrothiophene precursor. This can be achieved through standard electrophilic halogenation methods.

Step 2: Nucleophilic Aromatic Substitution. The resulting 2-halo-3-methyl-5-nitrothiophene is then subjected to an SNAr reaction with a desired primary or secondary amine.

Figure 2: Proposed synthetic workflow.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all reagents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of 2-Bromo-3-methyl-5-nitrothiophene

This protocol is adapted from established procedures for the halogenation of nitrothiophenes.

Materials:

-

3-Methyl-5-nitrothiophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of 3-methyl-5-nitrothiophene (1.0 eq) in anhydrous DMF, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-bromo-3-methyl-5-nitrothiophene.

Protocol 2: Nucleophilic Aromatic Substitution with a Secondary Amine (e.g., Piperidine)

This protocol is based on general procedures for SNAr reactions on activated halo-aromatics.

Materials:

-

2-Bromo-3-methyl-5-nitrothiophene (1.0 eq)

-

Piperidine (1.2 - 2.0 eq)

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)) (1.5 - 2.0 eq)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-3-methyl-5-nitrothiophene (1.0 eq) in the chosen anhydrous solvent.

-

Add the base (e.g., K₂CO₃, 1.5 eq) and piperidine (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (for ethanol or acetonitrile) or 80-100 °C (for DMF) and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid base was used, filter it off.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield 2-(piperidin-1-yl)-3-methyl-5-nitrothiophene.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected yields for the SNAr step. Optimization may be required based on the specific amine nucleophile used.

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Piperidine | Ethanol | K₂CO₃ | Reflux | 6-8 | 75-85 |

| Morpholine | Acetonitrile | Et₃N | Reflux | 8-12 | 70-80 |

| Pyrrolidine | DMF | K₂CO₃ | 90 | 4-6 | 80-90 |

| Aniline | DMF | K₂CO₃ | 120 | 12-16 | 50-60 |

Troubleshooting and Key Considerations

-

Substrate Reactivity: The reactivity of the 2-halo-3-methyl-5-nitrothiophene is significantly influenced by the nature of the halogen. Bromo derivatives are generally more reactive than chloro derivatives.

-

Nucleophile Strength: More nucleophilic amines will generally react faster. For less reactive amines, such as anilines, higher temperatures and longer reaction times may be necessary.

-

Solvent Choice: Polar aprotic solvents like DMF and acetonitrile often facilitate SNAr reactions by solvating the cationic species and not significantly solvating the anionic nucleophile. Protic solvents like ethanol can also be effective.

-

Base Selection: An appropriate base is required to neutralize the hydrogen halide formed during the reaction. Inorganic bases like K₂CO₃ are often effective and easily removed during workup. Organic bases like triethylamine can also be used.

-

Side Reactions: At elevated temperatures, decomposition of the starting material or product may occur. Careful monitoring of the reaction progress is crucial.

Conclusion

The synthetic strategy and protocols outlined in this application note provide a reliable and adaptable method for the synthesis of 2-amino-3-methylthiophene derivatives. By employing a two-step approach involving halogenation followed by nucleophilic aromatic substitution, researchers can access a wide range of functionalized thiophenes for applications in drug discovery and development. The provided protocols, along with the mechanistic insights and troubleshooting guide, serve as a valuable resource for chemists in this field.

References

-

Rudolph, M. J., et al. (2018). methanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1673–1676. [Link]

-

Guimarães, C. R. W., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1734–1741. [Link]

- Kim, J. S., et al. (1992). Process for preparing 2-amino-3,5-dinitro thiophen. KR920003173B1.

-

Ward, J. S., et al. (1990). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Journal of Medicinal Chemistry, 33(7), 1848-1851. [Link]

-

Spinelli, D., et al. (1976). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2, (6), 747-751. [Link]

Procedure for oxidizing the methyl group in 2-Methyl-3-nitrothiophene

Executive Summary & Strategic Context

The oxidation of 2-methyl-3-nitrothiophene to 3-nitrothiophene-2-carboxylic acid represents a critical transformation in the synthesis of thiophene-based pharmacophores. The target carboxylic acid is a versatile building block for antibiotics (e.g., cephalosporin analogs) and agrochemicals.

The Chemical Challenge: The presence of the nitro group (-NO₂) at the C3 position creates a unique electronic environment.

-

Ring Deactivation: The nitro group is strongly electron-withdrawing, deactivating the thiophene ring. This is advantageous as it prevents oxidative ring degradation (a common failure mode in electron-rich thiophenes).

-

Acidity of Methyl Protons: The -NO₂ group increases the acidity of the adjacent methyl protons, facilitating deprotonation and radical formation, which are essential for the oxidation mechanism.

This guide presents two validated protocols. Method A (Alkaline Permanganate) is the primary recommendation for scalability and green chemistry compliance. Method B (Radical Halogenation-Hydrolysis) is provided as a strategic alternative if functional group tolerance issues arise.

Method A: Alkaline Permanganate Oxidation (Primary Protocol)

Principle: Aqueous potassium permanganate (

Reagents & Equipment

| Reagent | Role | Specifications |

| This compound | Substrate | >98% Purity |

| Potassium Permanganate | Oxidant | Technical Grade (Solid) |

| Sodium Carbonate ( | Base | Anhydrous |

| Water | Solvent | Deionized |

| Celite 545 | Filter Aid | Standard Grade |

| Hydrochloric Acid (12M) | Acidifier | ACS Reagent |

Step-by-Step Protocol

Step 1: Reaction Setup

-

In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, dissolve 10.0 g (70 mmol) of this compound in 250 mL of water.

-

Add 3.7 g (35 mmol) of

.-

Note: The substrate may not fully dissolve initially. The reaction is biphasic until oxidation proceeds.

-

Step 2: Controlled Oxidation

-

Heat the mixture to 60°C .

-

Add 22.1 g (140 mmol, 2.0 eq) of

in small portions over 45 minutes. -

Once addition is complete, increase temperature to Reflux (100°C) and stir vigorously for 3–5 hours .

-

Endpoint Detection: The purple color of permanganate should fade to a brown precipitate (

). If the solution remains purple after 4 hours, add small amounts of ethanol to quench excess oxidant.

-

Step 3: Workup & Isolation (The "Self-Validating" System)

-

Filtration: Filter the hot reaction mixture through a pad of Celite to remove the brown manganese dioxide (

) sludge. Wash the pad with hot water (-

Checkpoint: The filtrate should be clear and colorless to pale yellow.

-

-

Extraction (Impurity Removal): Cool the filtrate to room temperature. Extract with Ethyl Acetate (50 mL) .

-

Logic: The product is currently a water-soluble carboxylate salt (

). Unreacted starting material (neutral) will move into the organic layer. Discard the organic layer. [3]

-

-

Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly acidify with conc. HCl to pH ~1–2.

-

Observation: The product will precipitate as an off-white to pale yellow solid.

-

-

Final Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete oxidation | Increase reflux time; ensure vigorous stirring (biphasic reaction). |

| Purple Filtrate | Excess KMnO4 remaining | Quench with ethanol or sodium bisulfite before acidification. |

| Oily Product | Impure product / Mixed isomers | Recrystallize from Ethanol/Water (1:1). |

Method B: Radical Bromination-Hydrolysis (Alternative Route)

Context: Use this method if Method A fails due to over-oxidation or if the aldehyde intermediate is required.

Pathway:

-

Bromination: this compound + NBS

2-(Dibromomethyl)-3-nitrothiophene. -

Hydrolysis: Gem-dibromide +

Brief Protocol:

-

Reflux substrate with N-Bromosuccinimide (2.2 eq) and AIBN (cat.) in

or Trifluorotoluene (Green alternative) for 12 hours. -

Filter succinimide; evaporate solvent.

-

Reflux the crude oil in 50% Aqueous Ethanol with Sodium Formate or AgNO3 to generate the aldehyde/acid.

Visualized Workflows

Reaction Mechanism & Pathway (Method A)

Caption: Step-wise oxidative transformation from methyl precursor to carboxylic acid.

Isolation Logic Flow (Self-Validating)

Caption: Workup procedure designed to chemically separate starting material from product.

Analytical Validation

-

Melting Point: Expected range 135–137°C (Lit. value).

-

1H NMR (DMSO-d6):

-

Disappearance of methyl singlet at

2.8 ppm. -

Appearance of broad carboxylic acid singlet at

13.0–14.0 ppm. -

Downfield shift of thiophene ring protons due to the electron-withdrawing carbonyl group.

-

-

Safety Profile (Critical):

-

Nitrothiophenes are potential sensitizers and can cause methemoglobinemia. Handle in a fume hood.

-

Explosion Hazard: Do not concentrate the reaction mixture to dryness while oxidants (

) are still present. Quench first.

-

References

-

Synthetic Protocol Base: Organic Syntheses, Coll.[4] Vol. 2, p. 466 (Nitration logic); adapted for oxidation via US Patent 5424321A.

-

Source:

-

-

Oxidation Methodology:Journal of Medicinal Chemistry, "Synthesis of 3-nitrothiophene-2-carboxylic acid deriv

-

Source:

-

-

Safety Data:Fisher Scientific SDS, "this compound Safety D

-

Source:

-

Sources

- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Scalable Preparation of 2-Methyl-3-nitrothiophene for Industrial Applications: A Detailed Protocol and Application Note

Abstract

2-Methyl-3-nitrothiophene is a valuable heterocyclic building block in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. Its strategic substitution pattern makes it a key intermediate for creating a variety of bioactive compounds. However, its scalable synthesis presents a significant challenge, primarily concerning the regioselective introduction of the nitro group onto the 2-methylthiophene core. Direct nitration often yields a mixture of isomers, complicating purification and reducing the overall efficiency for industrial-scale production. This document provides a comprehensive, in-depth guide for the scalable preparation of this compound, focusing on a well-established nitration method using a mixed acid system. We delve into the mechanistic principles governing the reaction's selectivity, offer a detailed step-by-step protocol optimized for safety and yield, and provide robust quality control and troubleshooting procedures to ensure a reliable and reproducible industrial process.

Introduction: Industrial Significance and Synthetic Challenges

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs, including anti-inflammatory agents, antibiotics, and anti-cancer therapies.[1][2] Nitrothiophenes, in particular, serve as versatile intermediates, with the nitro group enabling a wide range of subsequent chemical transformations.[3] this compound is a precursor for compounds like thieno[3,2-c]pyridines and thieno[2,3-b]pyrazines, which have shown potential as anticancer and antimicrobial agents.[4]

The primary challenge in synthesizing this compound is controlling the regioselectivity of the electrophilic nitration reaction. The 2-methylthiophene ring is activated towards electrophilic attack, but the directing effects of the methyl group (ortho, para-directing) and the sulfur atom (ortho-directing) lead to the formation of multiple isomers, predominantly 2-methyl-5-nitrothiophene alongside the desired this compound. This necessitates a carefully controlled process and an efficient purification strategy to isolate the target molecule at the purity required for pharmaceutical applications.

Mechanistic Insights: The Chemistry of Thiophene Nitration

The nitration of 2-methylthiophene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5] The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich thiophene ring.

Step 1: Generation of the Electrophile In the widely used mixed acid method of nitric acid and acetic anhydride, the active electrophile is acetyl nitrate (CH₃COONO₂), formed in situ. This reagent is a milder nitrating agent than the nitronium ion generated from a nitric acid/sulfuric acid mixture, which helps to prevent the oxidative decomposition that highly reactive heterocycles like thiophene can undergo.[6][7]